molecular formula C24H46O6 B12750403 bis[5-(hydroxymethyl)heptyl] octanedioate

bis[5-(hydroxymethyl)heptyl] octanedioate

Cat. No.: B12750403
M. Wt: 430.6 g/mol
InChI Key: NYTPTDFCOOWIGR-UHFFFAOYSA-N
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Description

It is a diester formed from octanedioic acid and 5-(hydroxymethyl)heptanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[5-(hydroxymethyl)heptyl] octanedioate typically involves the esterification reaction between octanedioic acid (suberic acid) and 5-(hydroxymethyl)heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[5-(hydroxymethyl)heptyl] octanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[5-(hydroxymethyl)heptyl] octanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of bis[5-(hydroxymethyl)heptyl] octanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[5-(hydroxymethyl)heptyl] octanedioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C24H46O6

Molecular Weight

430.6 g/mol

IUPAC Name

bis[5-(hydroxymethyl)heptyl] octanedioate

InChI

InChI=1S/C24H46O6/c1-3-21(19-25)13-9-11-17-29-23(27)15-7-5-6-8-16-24(28)30-18-12-10-14-22(4-2)20-26/h21-22,25-26H,3-20H2,1-2H3

InChI Key

NYTPTDFCOOWIGR-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCOC(=O)CCCCCCC(=O)OCCCCC(CC)CO)CO

Origin of Product

United States

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